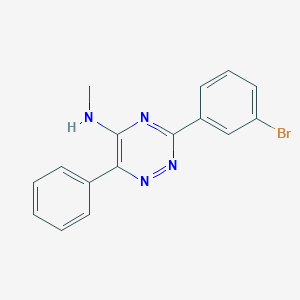![molecular formula C16H23NO3 B259095 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone, also known as IMPE, is a synthetic compound that has been extensively studied for its potential use in scientific research. IMPE belongs to the class of aryl ketone compounds and has been shown to have various biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to reduce the activity of HDACs, leading to changes in gene expression. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. It has also been extensively studied for its potential use in scientific research. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the elucidation of the mechanism of action of this compound. This could lead to the development of more specific and effective inhibitors of COX-2 and HDACs. In addition, further studies are needed to determine the potential use of this compound in the treatment of neurodegenerative diseases and cancer.
Synthesemethoden
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura cross-coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted benzene in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has been extensively studied for its potential use in scientific research. It has been shown to have various biological and pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H23NO3 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
1-[3-(morpholin-4-ylmethyl)-4-propan-2-yloxyphenyl]ethanone |
InChI |
InChI=1S/C16H23NO3/c1-12(2)20-16-5-4-14(13(3)18)10-15(16)11-17-6-8-19-9-7-17/h4-5,10,12H,6-9,11H2,1-3H3 |
InChI-Schlüssel |
YRYUVTZQPGSVSX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)CN2CCOCC2 |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)